molecular formula C5H10ClNO2S B1527762 3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride CAS No. 53747-09-4

3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride

Cat. No.: B1527762
CAS No.: 53747-09-4
M. Wt: 183.66 g/mol
InChI Key: PHQXGSHUQFIPBV-UHFFFAOYSA-N
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Description

3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride (CAS: 53747-09-4) is a heterocyclic compound with the molecular formula C₅H₁₀ClNO₂S and a molecular weight of 183.65 g/mol . Its structure features a tetrahydrothiophene (saturated thiophene) ring substituted with both an amino (-NH₂) and a carboxylic acid (-COOH) group at the 3-position, forming a zwitterionic structure stabilized as a hydrochloride salt. This compound is primarily utilized in research settings, particularly in medicinal chemistry for exploring enzyme inhibitors or peptidomimetics .

Properties

IUPAC Name

3-aminothiolane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c6-5(4(7)8)1-2-9-3-5;/h1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQXGSHUQFIPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696011
Record name 3-Aminothiolane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53747-09-4
Record name 3-Aminothiolane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Oxime Intermediate and Hydrochloride Formation

A classical and well-documented approach involves a two-step process:

Step 1: Formation of Oxime Intermediate

  • React 3-oxo-4-methoxycarbonyltetrahydrothiophene with hydroxylamine hydrochloride in the presence of a base such as barium carbonate.
  • The reaction is typically carried out in methanol as solvent.
  • This yields 3-oximino-4-methoxycarbonyltetrahydrothiophene as an intermediate.

Step 2: Conversion to 3-Amino Derivative Hydrochloride

  • The isolated oxime is then treated with hydrogen chloride in a mixture of ether and methanol.
  • This step converts the oxime to the corresponding 3-aminothiophene hydrochloride salt.
  • Both steps require relatively long reaction times to ensure completion.

This method, while classical, is time-consuming and involves isolation of the oxime intermediate.

One-Step Amination Process

To improve efficiency, a one-step process has been developed:

  • The corresponding 3-oxotetrahydrothiophene is directly reacted with an acid-addition salt of hydroxylamine (e.g., hydroxylamine hydrochloride) in a polar inert solvent such as acetonitrile.
  • The reaction is conducted at temperatures ranging from 50°C to 200°C, preferably 75°C to 160°C, often under reflux conditions.
  • This method avoids isolation of the oxime intermediate and significantly reduces reaction time.
  • The absence of a base in the reaction mixture is critical to avoid side reactions.
  • The polar solvents used include nitriles (acetonitrile, propanonitrile), amides (dimethylformamide), alkanols (methanol), and sulphoxides (dimethyl sulfoxide).
  • The product obtained is the 3-aminothiophene or its acid addition salt, which can be converted to the hydrochloride form by treatment with hydrogen chloride if needed.

Amide Formation and Derivative Synthesis

In some synthetic schemes, 3-amino-tetrahydro-thiophene-3-carboxylic acid derivatives are prepared via amide bond formation from 3-carboxylic acid precursors:

  • Amide formation is typically done by coupling the carboxylic acid with amines using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Bases like DIPEA (N,N-diisopropylethylamine) or triethylamine are used to facilitate the reaction.
  • Solvents such as dimethyl sulfoxide (DMSO) or dichloromethane are employed.
  • Reaction temperatures vary but are generally mild (room temperature to 60°C).
  • This approach is useful for synthesizing various substituted derivatives of 3-amino-tetrahydro-thiophene-3-carboxylic acid and related compounds.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the synthesis of related thiophene derivatives:

  • Cyclocondensation of methyl thioglycolate with substituted benzonitriles under basic conditions (e.g., triethylamine) in DMSO solvent.
  • Microwave heating at 130°C for short reaction times (around 11 minutes) dramatically improves reaction efficiency and yield.
  • This method avoids metal catalysts and provides a rapid route to 3-amino-substituted thiophene scaffolds.
  • Although primarily reported for benzo[b]thiophene derivatives, the methodology can be adapted for tetrahydro-thiophene systems.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
Two-step oxime intermediate 3-oxo-tetrahydrothiophene + hydroxylamine hydrochloride Methanol solvent, base, reflux; then HCl in ether/methanol Established method; good purity Long reaction times; intermediate isolation required
One-step direct amination 3-oxo-tetrahydrothiophene + hydroxylamine salt Polar inert solvents (acetonitrile), 50–200°C, no base Faster; no intermediate isolation Requires precise temperature control; solvent choice critical
Amide bond formation 3-carboxylic acid + amines + coupling agents (HATU, EDC) Mild temperatures, DMSO or CH2Cl2, base present Versatile for derivatives; mild conditions Requires coupling reagents; cost considerations
Microwave-assisted synthesis Methyl thioglycolate + substituted benzonitriles DMSO, Et3N, microwave 130°C, ~11 min Rapid; high yield; metal-free Mainly for benzo[b]thiophene analogs; adaptation needed for tetrahydrothiophene

Research Findings and Practical Considerations

  • The one-step amination process using hydroxylamine salts in polar solvents is currently favored for industrial and laboratory-scale synthesis due to its efficiency and simplicity.
  • The choice of solvent and temperature critically influences yield and purity; acetonitrile at reflux is commonly optimal.
  • Amide formation reactions using coupling agents allow for the synthesis of a broad range of derivatives, enabling medicinal chemistry optimization.
  • Microwave-assisted methods offer significant time savings and improved yields but require specialized equipment and may need adaptation for fully saturated thiophene rings.
  • Purification typically involves crystallization of the hydrochloride salt or chromatographic techniques such as HPLC.
  • Optical purity and stereochemistry control are important for biological activity and can be achieved by chiral resolution or use of optically active intermediates.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

Chemical Properties and Structure

3-ATC features a thiophene ring, which is a five-membered heterocycle containing sulfur, and an amino acid functionality. This combination allows for diverse chemical transformations and interactions with biological targets. The compound can serve as a building block for synthesizing more complex molecules, making it valuable in organic synthesis.

Chemistry

  • Synthesis of Thiophene Derivatives : 3-ATC is used as an intermediate in the synthesis of various thiophene derivatives, which are important in materials science and organic electronics. These derivatives can lead to the development of organic semiconductors and conductive polymers.
  • Organic Synthesis : The functional groups present in 3-ATC facilitate controlled chemical transformations. For instance, the carboxylic acid group can participate in condensation reactions to form new carbon-carbon bonds, while the amino group can be involved in various reactions to introduce different chemical moieties.

Biology and Medicine

  • Enzyme Inhibition : Research indicates that 3-ATC can inhibit several enzymes involved in disease processes. For example, it has been studied as a potential inhibitor of cyclooxygenases (COX), which play a crucial role in inflammation pathways. This suggests its potential use in developing anti-inflammatory therapies.
  • Antimicrobial Activity : Some derivatives of 3-ATC have shown promising antimicrobial properties, making them candidates for further development as therapeutic agents against bacterial infections.
  • Neurotransmitter Modulation : The structural features of 3-ATC suggest potential roles in modulating neurotransmitter systems, which could be beneficial for treating neurological disorders.

Industry

  • Production of Specialty Chemicals : 3-ATC is utilized in producing specialty chemicals and serves as a precursor for various industrial processes. Its derivatives are also explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Study on Enzyme Inhibition

A recent study evaluated the inhibitory effects of 3-ATC on COX enzymes. Results indicated that specific derivatives effectively reduced inflammation in vitro, suggesting their potential use in anti-inflammatory therapies.

Synthesis of Derivatives

Research has highlighted methods for synthesizing various derivatives of 3-ATC to enhance its biological activity. Modifications at the thiophene ring can lead to compounds with improved enzyme inhibition profiles.

Pharmacological Evaluation

A pharmacological study assessed the effects of 3-ATC in animal models for pain and inflammation. The results showed significant reductions in edema and pain response, indicating its therapeutic potential.

Comparative Analysis of Applications

Application AreaSpecific UsesNotable Findings
ChemistrySynthesis of thiophene derivativesKey intermediate for organic electronics
BiologyEnzyme inhibitors, antimicrobial agentsPotential anti-inflammatory properties
IndustryProduction of specialty chemicalsApplications in OLEDs and OFETs

Mechanism of Action

The mechanism of action of 3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Structural Analogues and Hydrochloride Salts

Hydrochloride salts are common in pharmaceuticals to enhance solubility and stability. Below is a comparative analysis of key compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Primary Application
3-Amino-tetrahydro-thiophene-3-carboxylic acid HCl 53747-09-4 C₅H₁₀ClNO₂S 183.65 Tetrahydrothiophene with -NH₂/-COOH Research chemical (enzyme inhibition)
Jatrorrhizine hydrochloride 3881-14-3 C₂₀H₂₀ClNO₄ 373.83 Isoquinoline alkaloid Antidiabetic, antimicrobial
Butenafine hydrochloride 101827-46-7 C₂₃H₂₇ClN₂S 398.98 Benzylamine derivative Antifungal agent
Nicardipine hydrochloride 54527-84-3 C₂₆H₃₀ClN₃O₆ 516.0 Dihydropyridine Calcium channel blocker




Key Observations :

  • Pharmacological Activity : Butenafine hydrochloride and Raloxifene hydrochloride (CAS: 84449-90-1) are potent inhibitors of SARS-CoV-2 3CL protease (IC₅₀ ~1–10 µM) , whereas the target compound’s activity remains underexplored in published datasets.
  • Stability: Nicardipine hydrochloride demonstrates pH-dependent stability, degrading rapidly in acidic conditions .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit high aqueous solubility. For example, Berberine hydrochloride (CAS: 633-65-8) has solubility >50 mg/mL, critical for oral bioavailability . The target compound’s solubility is unquantified in the evidence but likely moderate due to its polar groups.
  • Synthesis Complexity : The synthesis of tetrahydrothiophene derivatives often involves multi-step cyclization and protection/deprotection strategies, as seen in phosphazene chemistry (e.g., dispirophosphazenes requiring THF and triethylamine for purification) . This contrasts with simpler benzylamine derivatives like Butenafine.

Biological Activity

3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride (3-ATC) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of 3-ATC, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-ATC is C₅H₉ClN₁O₂S, with a molecular weight of approximately 183.65 g/mol. It features a thiophene ring, an amino group, and a carboxylic acid group, which contribute to its chemical reactivity and biological activity. The presence of a chiral center in certain forms allows for the synthesis of enantiomerically pure compounds, which can exhibit distinct biological properties.

Property Value
Molecular FormulaC₅H₉ClN₁O₂S
Molecular Weight183.65 g/mol
AppearanceGrey solid
Functional GroupsAmino, Carboxylic acid, Thiophene

Mechanisms of Biological Activity

Research has indicated that 3-ATC and its derivatives exhibit various biological activities, primarily through enzyme inhibition and modulation of metabolic pathways:

  • Enzyme Inhibition : Studies have shown that 3-ATC can act as an inhibitor for several enzymes involved in disease processes. For instance, it has been explored as a potential inhibitor of cyclooxygenases (COX), which are crucial in inflammation pathways.
  • Antimicrobial Activity : Some derivatives of 3-ATC have demonstrated antimicrobial properties, making them candidates for further development as therapeutic agents against bacterial infections.
  • Neurotransmitter Modulation : The compound's structural features suggest potential roles in modulating neurotransmitter systems, which could be beneficial for neurological disorders.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of 3-ATC derivatives:

  • Study on Enzyme Inhibition : A recent study evaluated the inhibitory effects of 3-ATC on COX enzymes. The results indicated that specific derivatives could effectively reduce inflammation in vitro, suggesting their potential use in anti-inflammatory therapies .
  • Synthesis of Derivatives : Research has highlighted methods for synthesizing various derivatives of 3-ATC to enhance its biological activity. For example, modifications at the thiophene ring can lead to compounds with improved enzyme inhibition profiles .
  • Pharmacological Evaluation : A pharmacological study assessed the effects of 3-ATC in animal models for pain and inflammation. The results showed significant reductions in edema and pain response, indicating its therapeutic potential .

Future Directions

The unique structure of this compound positions it as a valuable scaffold for drug discovery. Future research should focus on:

  • Optimizing Derivatives : Continued exploration of structural modifications to improve potency and selectivity against specific targets.
  • Clinical Trials : Advancing promising candidates into preclinical and clinical trials to evaluate their safety and efficacy in humans.
  • Mechanistic Studies : Further elucidating the mechanisms by which 3-ATC exerts its biological effects will aid in understanding its full therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 3-amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves introducing an amino group to a tetrahydrothiophene-carboxylic acid scaffold under acidic conditions. A common method includes reacting thiophene-3-carboxylic acid derivatives with ammonia or methylamine in solvents like ethanol or water, followed by hydrochloric acid to form the hydrochloride salt. Heating (60–80°C) accelerates the reaction, and purification often employs recrystallization or column chromatography. Key parameters to optimize include solvent polarity, stoichiometry of the amine source, and reaction duration, as these influence yield and purity .

Reaction Parameters Typical Conditions
SolventEthanol/water mixture
Temperature60–80°C
Amine SourceNH₃ or CH₃NH₂
Acid for Salt FormationHCl (aqueous)

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the stereochemistry of the tetrahydrothiophene ring and amino group positioning. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with a C18 column and methanol-phosphate buffer mobile phase (e.g., 70:30 ratio) ensures purity assessment. Mass spectrometry (MS) validates molecular weight .

Q. How should researchers handle and store this compound to maintain stability?

The compound is hygroscopic and prone to decomposition under prolonged exposure to moisture or light. Store in airtight containers at –20°C, with desiccants like silica gel. For experimental use, prepare fresh solutions in anhydrous solvents (e.g., DMSO or dry ethanol) and avoid repeated freeze-thaw cycles. Safety Data Sheets (SDS) recommend working in a fume hood with PPE (gloves, lab coat) due to potential respiratory and skin irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological activity (e.g., enzyme inhibition vs. no observed effect) may arise from variations in assay conditions or impurities. To address this:

  • Standardize assays : Use validated protocols (e.g., fixed pH, temperature, and substrate concentrations).
  • Control purity : Employ orthogonal methods (HPLC + NMR) to confirm ≥95% purity.
  • Compare structural analogs : Evaluate SAR using derivatives with modified substituents (e.g., fluorinated or methylated variants) to isolate functional group contributions .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

Advanced stability studies involve:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways.
  • Light sensitivity : Use UV-Vis spectroscopy to track photodegradation kinetics under ambient and controlled lighting .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes or receptors). Density Functional Theory (DFT) calculations optimize electronic properties (e.g., charge distribution on the amino group) to improve solubility or bioavailability. For example, introducing electron-withdrawing groups (e.g., -CF₃) on the thiophene ring may enhance metabolic stability .

Methodological Considerations

Q. What experimental designs are optimal for evaluating the compound’s role in catalytic or enzymatic systems?

Use kinetic assays with:

  • Enzyme inhibition : Measure IC₅₀ values via colorimetric substrates (e.g., NADH depletion for dehydrogenases).
  • Catalytic activity : Monitor reaction progress (e.g., thioester formation) using GC-MS or fluorescence probes.
  • Control experiments : Include negative controls (no compound) and positive controls (known inhibitors) to validate results .

Q. How can researchers address low yields in large-scale syntheses?

Scale-up challenges often stem from inefficient mixing or heat dissipation. Solutions include:

  • Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions.
  • Catalytic optimization : Use heterogeneous catalysts (e.g., Pd/C) to enhance reaction efficiency.
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time feedback .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride

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